A Comprehensive Technical Guide to Methyl 2-(4-amino-3-iodophenyl)acetate: Structure, Properties, Synthesis, and Applications
A Comprehensive Technical Guide to Methyl 2-(4-amino-3-iodophenyl)acetate: Structure, Properties, Synthesis, and Applications
Abstract: This technical guide provides an in-depth analysis of Methyl 2-(4-amino-3-iodophenyl)acetate, a highly functionalized synthetic intermediate of significant interest to the pharmaceutical and chemical research sectors. The document elucidates the molecule's chemical structure, physicochemical properties, and a proposed, robust synthetic pathway. Emphasis is placed on its versatile reactivity, stemming from its unique trifunctional nature—possessing an aryl iodide, a primary aromatic amine, and a methyl ester. These functional groups serve as critical handles for advanced molecular engineering, particularly through cross-coupling reactions and derivatization, positioning this compound as a valuable building block in the discovery of novel therapeutic agents. This guide also outlines essential safety, handling, and storage protocols to ensure its proper use in a laboratory setting.
Introduction: The Role of Versatile Scaffolds in Modern Drug Discovery
The landscape of modern drug discovery is characterized by the relentless pursuit of novel chemical entities with high efficacy and selectivity. Central to this endeavor is the strategic use of molecular building blocks—scaffolds that can be systematically modified to generate large libraries of diverse compounds. An ideal building block offers multiple, orthogonally reactive functional groups, allowing for precise and controlled chemical transformations.
Methyl 2-(4-amino-3-iodophenyl)acetate emerges as a quintessential example of such a scaffold. Its structure is a confluence of three strategically positioned functional groups: an aryl iodide, a nucleophilic aniline, and an ester. This arrangement provides medicinal chemists with a powerful tool for exploring chemical space. The aryl iodide is a premier substrate for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The amino group offers a site for acylation, alkylation, or diazotization, while the ester can be hydrolyzed or aminated. This guide aims to provide researchers and drug development professionals with a comprehensive understanding of this compound's chemical nature and its potential to accelerate the synthesis of complex molecular architectures.
Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is foundational to its application in research. The structural and physical properties of Methyl 2-(4-amino-3-iodophenyl)acetate are summarized below.
Chemical Structure
Caption: Chemical structure of Methyl 2-(4-amino-3-iodophenyl)acetate.
Physicochemical Data
Quantitative data for this specific molecule is not widely published. The following table consolidates known identifiers with properties estimated or inferred from closely related analogs, such as its ethyl ester counterpart.[1]
| Property | Value | Source |
| IUPAC Name | methyl 2-(4-amino-3-iodophenyl)acetate | - |
| CAS Number | 374933-81-0 | [2][3] |
| Molecular Formula | C₉H₁₀INO₂ | Calculated |
| Molecular Weight | 291.09 g/mol | [4] |
| Physical Form | Yellow to Brown Liquid (Predicted) | [5] |
| Boiling Point | >350 °C (Estimated) | [1] |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane | Inferred |
| SMILES | COC(=O)CC1=CC(I)=C(N)C=C1 | - |
| InChI Key | Inferred from structure | - |
Proposed Synthesis and Purification
While multiple synthetic routes are conceivable, a highly efficient and logical approach involves the direct electrophilic iodination of a commercially available precursor, Methyl 2-(4-aminophenyl)acetate. The strong ortho-, para-directing nature of the amine functional group facilitates regioselective iodination at the C3 position, which is ortho to the amine and sterically accessible.
Synthetic Workflow
Caption: Proposed workflow for the synthesis of Methyl 2-(4-amino-3-iodophenyl)acetate.
Step-by-Step Experimental Protocol
Objective: To synthesize Methyl 2-(4-amino-3-iodophenyl)acetate via electrophilic iodination.
Materials:
-
Methyl 2-(4-aminophenyl)acetate (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add Methyl 2-(4-aminophenyl)acetate (1.0 eq). Dissolve the starting material in anhydrous acetonitrile to a concentration of approximately 0.2 M.
-
Expertise Note: Anhydrous conditions are crucial to prevent side reactions with the electrophilic iodinating agent. Acetonitrile is an excellent polar aprotic solvent for this transformation.
-
-
Addition of Iodinating Agent: Add N-Iodosuccinimide (1.1 eq) to the solution in one portion. Protect the reaction from light by wrapping the flask in aluminum foil.
-
Expertise Note: NIS is a mild and effective source of electrophilic iodine (I⁺), offering better handling and regioselectivity compared to harsher reagents like ICl. A slight excess ensures complete consumption of the starting material.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every hour, eluting with a hexane/ethyl acetate mixture (e.g., 7:3 v/v). The reaction is complete upon the disappearance of the starting material spot.
-
Trustworthiness: TLC provides a real-time, semi-quantitative assessment of the reaction's progress, ensuring it is not stopped prematurely or allowed to proceed to potential side-product formation.
-
-
Workup and Extraction: Once the reaction is complete (typically 4-6 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any unreacted NIS. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Expertise Note: The thiosulfate quench is essential for safety and to simplify purification. The bicarbonate wash removes acidic byproducts like succinimide.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Trustworthiness: Chromatographic purification is critical to isolate the desired product from unreacted reagents, byproducts, and any di-iodinated species, ensuring high purity for subsequent applications.
-
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Applications in Medicinal Chemistry and Drug Development
The true value of Methyl 2-(4-amino-3-iodophenyl)acetate lies in its potential for derivatization. Each functional group serves as a distinct point for chemical modification. The presence of the methyl group can also influence pharmacokinetic properties, a phenomenon sometimes referred to as the "magic methyl" effect, which can enhance metabolic stability or binding affinity.[6][7]
Caption: Key reaction sites on Methyl 2-(4-amino-3-iodophenyl)acetate.
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The Aryl Iodide Handle: As one of the most reactive aryl halides, the iodide is an exceptional substrate for a wide array of cross-coupling reactions. This allows for the facile introduction of diverse substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, which is fundamental for structure-activity relationship (SAR) studies.[8]
-
The Amino Group Handle: The primary aromatic amine is a versatile nucleophile. It can be readily acylated to form amides, reacted with sulfonyl chlorides to produce sulfonamides, or used in reductive amination protocols. These transformations are key for modulating properties like solubility, hydrogen bonding capacity, and target engagement.
-
The Ester Handle: The methyl ester can be easily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid. This acid is a common pharmacophore and can be used to form amides with an amine library or serve as a bioisostere for other acidic functional groups.
This trifecta of reactivity makes the compound an ideal starting point for generating compound libraries aimed at discovering leads for a multitude of biological targets.[9][10]
Safety, Handling, and Storage
-
Hazard Classification (Anticipated):
-
Personal Protective Equipment (PPE):
-
Handling:
-
Avoid contact with skin, eyes, and clothing.[14]
-
Avoid inhalation of vapors or mists.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Disposal:
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]
-
Conclusion
Methyl 2-(4-amino-3-iodophenyl)acetate represents more than just a single chemical compound; it is a strategic tool for innovation in chemical synthesis and drug discovery. Its well-defined structure, featuring three distinct and highly valuable functional groups, provides a robust platform for the rapid and efficient generation of novel molecular entities. By understanding its properties, synthesis, and reactivity, researchers can leverage this building block to its full potential, accelerating the path toward the discovery of next-generation therapeutics. This guide serves as a foundational resource for scientists looking to incorporate this versatile intermediate into their research and development programs.
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